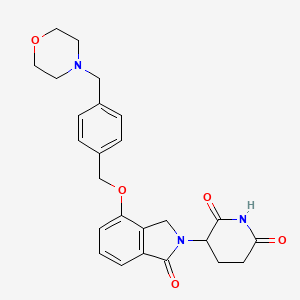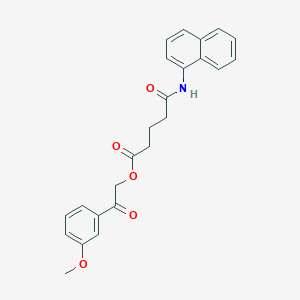
LSKL, Inhibitor of Thrombospondin TSP-1 acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1 by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thereby preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin TSP-1 acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .
Wissenschaftliche Forschungsanwendungen
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-LSKL-NH2 acetate salt
- L-leucyl-L-seryl-L-lysyl-L-leucinamide acetate salt
- TSP-1 inhibitor peptide LSKL acetate salt
- H-Leu-Ser-Lys-Leu-NH2 acetate salt
Uniqueness
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is unique due to its specific inhibition of TSP-1-mediated activation of TGF-β1. This specificity makes it a valuable tool in studying and potentially treating fibrosis-related conditions .
Eigenschaften
Molekularformel |
C21H42N6O5 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30) |
InChI-Schlüssel |
YOKXDNNIFSAXBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)






![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)

![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
